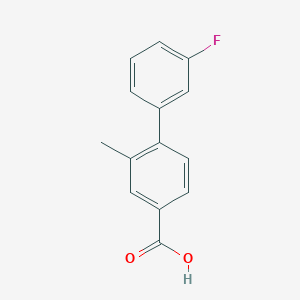

4-(3-Fluorophenyl)-3-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(15)8-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGAPBDUMYRGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673477 | |

| Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008773-96-3 | |

| Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(3-Fluorophenyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-(3-Fluorophenyl)-3-methylbenzoic acid, a biphenyl carboxylic acid derivative of interest in medicinal chemistry and material science. Given the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines confirmed identification with predictive methodologies and field-proven insights to offer a robust resource for researchers.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 1008773-96-3 , belongs to the class of biphenyl carboxylic acids.[1] This structural motif is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[2][3][4] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated biphenyls particularly attractive for the development of novel therapeutics.[4] This guide will cover the compound's identification, a proposed synthetic route based on established palladium-catalyzed cross-coupling reactions, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development.

| Property | Value | Source/Method |

| CAS Number | 1008773-96-3 | [1] |

| Molecular Formula | C₁₄H₁₁FO₂ | [1] |

| Molecular Weight | 230.23 g/mol | Calculated |

| Synonym | 3'-Fluoro-2-Methyl-[1,1'-biphenyl]-4-carboxylic acid | [1] |

| Predicted Melting Point | 170-185 °C | Based on similar biphenyl carboxylic acids |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Based on structural analogs |

| Predicted pKa | ~4.0-4.5 | Based on benzoic acid derivatives |

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7][8] This approach offers high yields and tolerance to a wide range of functional groups. A plausible and efficient synthesis of this compound involves the palladium-catalyzed coupling of 4-bromo-3-methylbenzoic acid with (3-fluorophenyl)boronic acid.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Bromo-3-methylbenzoic acid

-

(3-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-3-methylbenzoic acid (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of ~2 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Structural Elucidation: Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | Singlet (broad) | 1H | -COOH |

| ~7.9-8.1 | Multiplet | 2H | Aromatic protons ortho to -COOH |

| ~7.2-7.6 | Multiplet | 4H | Aromatic protons of the fluorophenyl ring |

| ~7.1-7.2 | Doublet | 1H | Aromatic proton para to -COOH |

| ~2.4 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~167-170 | -COOH |

| ~161-164 (d, J ≈ 245 Hz) | C-F |

| ~125-145 | Aromatic carbons |

| ~20 | -CH₃ |

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Assignment |

| ~2500-3300 (broad) | O-H stretch of carboxylic acid |

| ~1680-1710 | C=O stretch of carboxylic acid |

| ~1600, ~1450 | C=C aromatic ring stretches |

| ~1200-1300 | C-O stretch |

| ~1100-1200 | C-F stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| ~230.07 | [M]⁺ (Molecular Ion) |

| ~213.07 | [M-OH]⁺ |

| ~185.08 | [M-COOH]⁺ |

Potential Applications in Research and Development

Biphenyl carboxylic acid derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

-

Pharmaceuticals: This scaffold is present in numerous drugs, including anti-inflammatory agents, antihypertensives, and anticancer therapeutics.[3] The specific substitution pattern of this compound makes it a valuable building block for creating new chemical entities with potentially improved efficacy and safety profiles.

-

Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of modern pesticides and herbicides due to their enhanced biological activity.

-

Material Science: The rigid biphenyl core can be incorporated into polymers to create materials with high thermal stability and unique liquid crystalline properties.

Workflow for a Typical Application in Drug Discovery

The following diagram illustrates a typical workflow for utilizing this compound in a lead optimization campaign.

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

This compound (CAS: 1008773-96-3) is a valuable chemical entity with significant potential in various scientific domains, particularly in drug discovery and material science. While detailed experimental data for this specific molecule is not widely published, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic protocol via Suzuki-Miyaura coupling offers a reliable method for its preparation, and the predicted spectroscopic data provides a baseline for its characterization. As research into novel chemical scaffolds continues, compounds like this compound will undoubtedly play a crucial role in the development of next-generation technologies and therapeutics.

References

-

Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]

-

A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scientific Research Publishing. [Link]

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

Spectroscopic Characterization of 4-(3-Fluorophenyl)-3-methylbenzoic acid: A Technical Guide

This guide provides an in-depth analysis of the predicted spectroscopic data for 4-(3-Fluorophenyl)-3-methylbenzoic acid, a molecule of interest in pharmaceutical and materials science research. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a robust, predicted spectroscopic profile. This analysis is supported by comparative data from structurally similar molecules to enhance the accuracy of the predictions. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule.

Molecular Structure and Atom Numbering

The structural integrity of this compound is the foundation of its spectroscopic signature. To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in the molecule have been systematically numbered as depicted in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the two aromatic rings.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| COOH | ~12.0 - 13.0 | Singlet (broad) | - | 1H |

| H2 | ~8.0 - 8.2 | Singlet | - | 1H |

| H6 | ~7.9 - 8.1 | Doublet | ~8.0 | 1H |

| H5 | ~7.4 - 7.6 | Doublet | ~8.0 | 1H |

| H2' | ~7.3 - 7.5 | Doublet of triplets | J(H2'-H6') ≈ 8.0, J(H2'-F) ≈ 2.0 | 1H |

| H4' | ~7.1 - 7.3 | Triplet of doublets | J(H4'-H5') ≈ 8.0, J(H4'-F) ≈ 9.0 | 1H |

| H5' | ~7.4 - 7.6 | Triplet | ~8.0 | 1H |

| H6' | ~7.5 - 7.7 | Doublet | ~8.0 | 1H |

| CH₃ | ~2.3 - 2.5 | Singlet | - | 3H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, in the range of 12.0-13.0 ppm.

-

Protons on the Benzoic Acid Ring (H2, H5, H6):

-

H2: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded proton on this ring, appearing as a singlet due to the absence of adjacent protons.

-

H6 and H5: These protons form an AX spin system. H6, being ortho to the carboxylic acid group, will be more deshielded than H5. They are expected to appear as doublets with a typical ortho coupling constant of approximately 8.0 Hz.

-

-

Protons on the 3-Fluorophenyl Ring (H2', H4', H5', H6'):

-

The fluorine atom exerts both an inductive electron-withdrawing effect and a through-space coupling effect on the neighboring protons.

-

H2' and H4': These protons will exhibit coupling to the fluorine atom in addition to proton-proton coupling. H2' is expected to be a doublet of triplets, while H4' will likely be a triplet of doublets, with the larger coupling constant corresponding to the proton-proton coupling and the smaller to the proton-fluorine coupling.

-

H5' and H6': These protons are further from the fluorine and will primarily show proton-proton coupling, appearing as a triplet and a doublet, respectively.

-

-

Methyl Protons (CH₃): The methyl group protons are attached to an aromatic ring and will appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 2.3-2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronic nature of the attached functional groups.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C7 (COOH) | ~168 - 172 |

| C3' (C-F) | ~160 - 164 (Doublet, ¹JCF ≈ 240-250 Hz) |

| C1 | ~145 - 148 |

| C4 | ~140 - 143 |

| C1' | ~138 - 141 |

| C3 | ~135 - 138 |

| C5' | ~130 - 133 (Doublet, ³JCF ≈ 8-10 Hz) |

| C6 | ~128 - 131 |

| C5 | ~126 - 129 |

| C2 | ~124 - 127 |

| C6' | ~122 - 125 (Doublet, ³JCF ≈ 3-5 Hz) |

| C2' | ~115 - 118 (Doublet, ²JCF ≈ 21-23 Hz) |

| C4' | ~113 - 116 (Doublet, ²JCF ≈ 21-23 Hz) |

| C8 (CH₃) | ~20 - 23 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carboxylic Carbon (C7): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the downfield end of the spectrum, typically between 168 and 172 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.

-

C3': The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded.

-

The other carbons on the fluorophenyl ring (C2', C4', C5', C6') will exhibit smaller two- and three-bond couplings to the fluorine atom.

-

The quaternary carbons (C1, C3, C4, C1') will generally have lower intensities than the protonated carbons.

-

-

Methyl Carbon (C8): The methyl carbon will appear at the most upfield region of the spectrum, consistent with an sp³ hybridized carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3300 - 2500 (broad) | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (CH₃) | 2980 - 2850 | Stretching |

| Carboxylic Acid C=O | 1720 - 1680 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-O | 1320 - 1210 | Stretching |

| C-F | 1250 - 1000 | Stretching |

Interpretation of the Predicted IR Spectrum

-

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp peak between 1680 and 1720 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

-

Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the C-H stretching of the methyl group.

-

C=C Aromatic Stretches: Several medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

-

C-F Stretch: A strong absorption in the 1000-1250 cm⁻¹ region is expected for the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data

| m/z Value | Predicted Identity |

| 244 | [M]⁺ (Molecular Ion) |

| 227 | [M - OH]⁺ |

| 199 | [M - COOH]⁺ |

| 184 | [M - COOH - CH₃]⁺ |

| 165 | [C₁₂H₉]⁺ |

| 115 | [C₆H₄F]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The molecular weight of this compound (C₁₄H₁₁FO₂) is 244.1 g/mol . Therefore, the molecular ion peak is expected at m/z = 244.

-

Major Fragmentation Pathways:

-

Loss of a hydroxyl radical (-OH): A peak at m/z = 227 would correspond to the loss of the hydroxyl radical from the carboxylic acid group.

-

Loss of the carboxyl group (-COOH): A significant peak at m/z = 199 is expected from the cleavage of the carboxylic acid group.

-

Further Fragmentations: Subsequent losses of the methyl group and further fragmentation of the biphenyl system would lead to the other predicted peaks.

-

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are standard, field-proven methodologies for the analysis of a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 16 ppm.

-

Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (e.g., 240 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or clean ATR crystal and ratio it against the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

-

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Online NMR prediction tools such as NMRDB.org and ChemDoodle can provide useful estimations of NMR spectra.[1]

- Databases like the NIST Chemistry WebBook provide extensive spectroscopic data for a wide range of compounds, which can be used for compar

Sources

Introduction: The Strategic Value of Fluorinated Biaryl Carboxylic Acids

An In-Depth Technical Guide to the Physical and Chemical Properties of Fluorinated Biaryl Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The biaryl motif is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1] When combined with a carboxylic acid, this scaffold provides a critical anchor for binding to biological targets through hydrogen bonding and ionic interactions. The strategic incorporation of fluorine into this framework represents a powerful approach in modern drug design, offering a tool to fine-tune physicochemical and pharmacokinetic properties. Judicious placement of fluorine can profoundly impact a molecule's acidity, lipophilicity, and metabolic stability, ultimately influencing its efficacy, safety profile, and viability as a drug candidate.[2]

This guide provides a detailed exploration of the core physical and chemical properties of fluorinated biaryl carboxylic acids. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of these properties and provide field-proven, self-validating experimental protocols for their accurate determination.

The "Fluorine Effect": Modulating Core Physicochemical Properties

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, only slightly larger than hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the basis for its transformative effects in drug design.[2][3]

Caption: The strategic impact of fluorination on key drug-like properties.

Acidity (pKa)

The ionization state of a carboxylic acid, dictated by its pKa, is fundamental to its solubility, membrane permeability, and target binding. The powerful electron-withdrawing inductive effect of fluorine significantly influences the acidity of the carboxylic acid group.

-

Causality: By placing fluorine on the biaryl scaffold, the electron density is pulled away from the carboxylic acid group. This stabilizes the resulting carboxylate anion upon deprotonation, making the proton more easily donated. The result is a lower pKa value, indicating a stronger acid.[4] This effect is distance-dependent, being most pronounced when fluorine is positioned ortho to the ring linkage or the carboxylic acid itself. This modulation of pKa can be a critical tool for optimizing a drug's absorption and distribution characteristics.[5][6] While pKa values for many perfluorinated carboxylic acids are very low (some estimated near -0.5 to 2.8), the effect in drug-like molecules is typically more subtle and tunable.[7][8][9]

Lipophilicity (LogP and LogD)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorine on lipophilicity is more complex than its effect on acidity.[10]

-

The Dichotomy of Fluorine: A single fluorine substitution for hydrogen often leads to a slight increase in lipophilicity (LogP).[3] However, introducing multiple fluorine atoms or a trifluoromethyl (CF₃) group can decrease lipophilicity. This is because while the individual C-F bond is lipophilic, the accumulation of highly polarized C-F bonds can reduce the molecule's overall affinity for nonpolar environments.

-

LogP vs. LogD: It is crucial to distinguish between LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH, typically 7.4 for physiological relevance).[11] Since fluorination lowers the pKa of the carboxylic acid, the molecule will be more ionized at pH 7.4. This increased ionization leads to a lower LogD₇.₄, enhancing aqueous solubility despite a potentially higher LogP of the neutral form.

Metabolic Stability

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[2] Many drug candidates fail due to rapid clearance by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[12]

-

Metabolic Blocking: The C-F bond is exceptionally strong (~485 kJ/mol for sp³ C) compared to a C-H bond (~414 kJ/mol).[3] Replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom effectively blocks the CYP enzymes from performing hydroxylation at that position.[13][14] This increases the molecule's half-life in the body, potentially leading to improved bioavailability and a more sustained therapeutic effect.[15] While the C-F bond is highly stable, it's important to note that under certain enzymatic conditions, defluorination can occur, a factor that must be considered during development.[16]

| Property | General Effect of Fluorination | Rationale for Drug Development Professionals |

| Acidity (pKa) | Decrease (Stronger Acid) | Optimizes solubility and absorption by controlling the ionization state at physiological pH.[6] |

| Lipophilicity (LogD₇.₄) | Generally Decrease | Enhances aqueous solubility for formulation and distribution, while maintaining sufficient lipophilicity for membrane permeation.[17] |

| Metabolic Stability | Increase | Blocks oxidation by CYP enzymes, increasing drug half-life and bioavailability.[3][13] |

Experimental Protocols for Property Determination

The following protocols represent robust, self-validating methods for determining the key physicochemical properties of fluorinated biaryl carboxylic acids.

Protocol 1: Determination of pKa by Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the acid dissociation constant.[18]

-

Expertise & Rationale: Potentiometric titration is a gold-standard method because it provides a direct thermodynamic measurement. The choice of a co-solvent like methanol or DMSO is often necessary for compounds with low aqueous solubility, but it's critical to then extrapolate the apparent pKa (pKaapp) back to a wholly aqueous environment using established methods like the Yasuda-Shedlovsky plot.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~1-2 mg of the test compound and dissolve in a known volume (e.g., 20 mL) of a suitable co-solvent (e.g., methanol), ensuring complete dissolution. Add a known volume of 0.15 M KCl solution to maintain constant ionic strength.[18]

-

System Setup: Place the solution in a jacketed titration vessel maintained at 25°C. Use a magnetic stirrer for continuous mixing. Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Titration: Immerse the calibrated pH electrode and the tip of a calibrated burette containing standardized 0.1 M NaOH into the solution.[18]

-

Data Acquisition: Add the titrant in small, precise increments (e.g., 0.01-0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.[19]

-

Validation: Run a blank titration (without the test compound) to correct for any acidity from the solvent system. Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[20]

-

Expertise & Rationale: The critical, and often overlooked, step in this protocol is the mutual pre-saturation of the n-octanol and water phases. This prevents volume changes during the experiment due to the partial miscibility of the two solvents, ensuring the equilibrium measurement is accurate. Analysis by a high-sensitivity method like HPLC is essential for accurately quantifying concentrations in both phases, which can differ by several orders of magnitude.[21]

Caption: Workflow for LogP determination via the shake-flask method.

Step-by-Step Methodology:

-

Solvent Preparation: Vigorously mix equal volumes of n-octanol and buffer (typically phosphate-buffered saline at pH 7.4 for LogD determination) in a large separation funnel for 24 hours. Allow the layers to separate completely. These are your pre-saturated solvents.

-

Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol at a concentration not exceeding 10 mM to avoid aggregation.

-

Partitioning: In a screw-cap vial, combine a precise volume of the compound's n-octanol stock solution with a precise volume of the pre-saturated buffer (e.g., 5 mL of each).

-

Equilibration: Agitate the vial on a mechanical shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g) for 30 minutes to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the LogP (or LogD) using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water]).[22]

-

Validation: Perform the experiment with at least three different starting concentrations to ensure the LogP value is independent of concentration. For fluorinated compounds specifically, ¹⁹F NMR can be a powerful alternative quantification method, as it is highly sensitive and specific to the fluorinated analyte.[23]

Protocol 3: Assessment of Metabolic Stability in Human Liver Microsomes

This in vitro assay is a cornerstone of early ADME testing, providing a measure of a compound's intrinsic clearance by major drug-metabolizing enzymes.[24][25]

-

Expertise & Rationale: The liver is the primary site of drug metabolism. Human Liver Microsomes (HLMs) are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. The reaction is initiated by adding the cofactor NADPH, which provides the reducing equivalents necessary for CYP enzyme function. A control incubation without NADPH is essential to distinguish enzymatic degradation from chemical instability. The rate of disappearance of the parent compound over time is used to calculate its metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[26]

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of the test compound (final concentration typically 1 µM) in buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a solution of Human Liver Microsomes (HLMs) (final concentration 0.5 mg/mL) in the same buffer. Prepare a solution of the NADPH regenerating system (or NADPH itself, final concentration 1 mM).

-

Incubation Setup: In a 96-well plate, add the HLM solution and the test compound solution. Include a "+NADPH" group and a "-NADPH" control group for each compound.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound and enzymes to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to the "+NADPH" wells. Add buffer to the "-NADPH" wells.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a "quenching" solution, typically ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the peak area of the remaining parent compound relative to the internal standard at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot (k) is the elimination rate constant. The half-life (t₁/₂) is calculated as 0.693/k.

Conclusion

Fluorinated biaryl carboxylic acids are a compound class of significant interest in drug discovery. The strategic incorporation of fluorine is not merely an act of substitution but a precise tool for rational drug design. By understanding the causal relationships between fluorination and key physicochemical properties—acidity, lipophilicity, and metabolic stability—researchers can better predict and optimize the ADME profile of new chemical entities. The rigorous and self-validating experimental protocols outlined in this guide provide the framework for generating high-quality, reliable data to support the advancement of promising drug candidates from discovery to clinical development.

References

- Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.

- National Institutes of Health (NIH). (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.

- ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.

- Organic Chemistry Portal. (2007). Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process.

- ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl....

- National Institutes of Health (NIH). (2007). The pKa Distribution of Drugs: Application to Drug Discovery.

- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.

- ResearchGate. (n.d.). Structure property relationships of fluorinated carboxylic acid bioisosteres.

- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- ACS Publications. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates.

- PubMed. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids.

- International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

- BioIVT. (n.d.). Metabolic Stability Assay Services.

- PubMed Central. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- Chemaxon. (n.d.). LogP and logD calculations.

- ResearchGate. (2025). The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids.

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.

- ResearchGate. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives.

- National Institutes of Health (NIH). (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.

- ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated....

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Creative Biolabs. (n.d.). Metabolic Stability Assay.

- Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams.

- PubMed. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.

- Unnamed Source. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Alfa Chemistry. (n.d.). LogP/LogD/pKa/pH Solubility in Preformulation Analysis.

- MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.

- ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.

- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.

- Langmuir. (n.d.). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs).

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- LSU Scholarly Repository. (2023). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs).

- PubMed. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.

Sources

- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. repository.lsu.edu [repository.lsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 16. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alfachemic.com [alfachemic.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. agilent.com [agilent.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 25. nuvisan.com [nuvisan.com]

- 26. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Biaryl Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the intricate world of biaryl benzoic acid derivatives, a class of compounds holding immense promise in modern drug discovery. We will navigate the core principles of their design, the nuances of their synthesis, and the critical evaluation of their structure-activity relationships (SAR). This document is crafted not as a rigid protocol, but as a dynamic framework to empower researchers to rationally design and synthesize novel chemical entities with therapeutic potential.

The Biaryl Benzoic Acid Motif: A Privileged Scaffold in Medicinal Chemistry

The biaryl moiety, characterized by two directly connected aromatic rings, is a cornerstone in the design of bioactive molecules. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. When coupled with a benzoic acid functionality, which can act as a key hydrogen bond donor/acceptor or a handle for further derivatization, the resulting biaryl benzoic acid scaffold becomes a powerful platform for drug development. These derivatives have found applications in diverse therapeutic areas, including oncology, inflammation, and metabolic diseases.[1]

The strategic importance of this scaffold lies in its ability to mimic or disrupt protein-protein interactions, fit into well-defined hydrophobic pockets of enzymes, and present functional groups in a pre-organized manner to engage with specific residues in a binding site.

Navigating the Synthetic Landscape: The Suzuki-Miyaura Cross-Coupling

The construction of the C(sp²)–C(sp²) bond in biaryl systems is a formidable challenge in organic synthesis. Among the various methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and versatile method for this transformation.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides make it the workhorse for generating libraries of biaryl compounds.[3]

The Catalytic Cycle: A Symphony of Elementary Steps

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-limiting step. Subsequently, transmetalation occurs, where the organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Field-Proven Experimental Protocol: Synthesis of a Representative Biaryl Benzoic Acid

This protocol details the synthesis of a generic biaryl benzoic acid derivative via a Suzuki-Miyaura coupling. The choice of catalyst, ligand, base, and solvent is critical and often requires optimization for specific substrates.[3]

Materials:

-

Aryl Halide (e.g., 4-bromo-3-methylbenzoic acid) (1.0 equiv)

-

Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 equiv)

-

Base (e.g., K₂CO₃) (2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.02 equiv), and base (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/H₂O) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl benzoic acid derivative.

Self-Validation: The success of the reaction is validated by the complete consumption of the starting materials and the appearance of a new, less polar spot on the TLC plate corresponding to the biaryl product. The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR): Decoding the Molecular Language of Potency and Selectivity

The rational design of potent and selective drug candidates hinges on a thorough understanding of the structure-activity relationship (SAR). This involves systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

Case Study 1: Biaryl Amide Inhibitors of the PD-1/PD-L1 Interaction

The interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors of this interaction are of significant therapeutic interest. The biaryl scaffold plays a crucial role in these inhibitors, providing a hydrophobic core that interacts with a deep hydrophobic cleft in the PD-L1 protein.[5]

Figure 2: Inhibition of the PD-1/PD-L1 interaction by a biaryl derivative.

Table 1: SAR of Biaryl Amide PD-1/PD-L1 Inhibitors

| R¹ (Aryl Group) | R² (Linker) | R³ (Tail Group) | IC₅₀ (nM) | Key Interactions |

| Phenyl | Methoxy | 2-amino-2-methyl-propan-1-ol | 16.3 | π-π stacking with Tyr56 of PD-L1.[6] |

| 2-Fluorophenyl | Methoxy | 2-amino-2-methyl-propan-1-ol | 10.2 | Enhanced π-π stacking. |

| Thienyl | Methoxy | 2-amino-2-methyl-propan-1-ol | 25.1 | Tolerated, but slightly less potent. |

| Phenyl | Ethoxy | 2-amino-2-methyl-propan-1-ol | 18.5 | Linker modification has a minor impact. |

| Phenyl | Methoxy | (S)-2-aminopropan-1-ol | 35.8 | Stereochemistry of the tail group is critical for optimal hydrogen bonding. |

Data is illustrative and based on trends reported in the literature.[6][7]

The SAR data reveals that the aryl group (R¹) engages in a crucial π-π stacking interaction with Tyr56 of the PD-L1 protein.[5] Modifications that enhance this interaction, such as the introduction of a fluorine atom, can improve potency. The tail group (R³) is responsible for forming key hydrogen bond interactions with the protein, and its stereochemistry is critical for optimal binding.[5]

Case Study 2: Biphenyl Benzoic Acid Derivatives as β₃-Adrenergic Receptor Agonists

The β₃-adrenergic receptor (β₃-AR) is a promising target for the treatment of overactive bladder (OAB). A series of biphenyl benzoic acid derivatives have been identified as potent and selective β₃-AR agonists.[8][9]

Table 2: SAR of Biphenyl Benzoic Acid β₃-AR Agonists

| R¹ (Terminal Phenyl Ring) | R² (Linker) | R³ (Amine Moiety) | EC₅₀ (nM) | Key Observations |

| 3-Chlorophenyl | Ethoxy | (R)-2-amino-1-phenylethanol | 5.6 | Introduction of a methyl group at the α-position of the phenethylamine moiety enhances potency.[8] |

| 3-Pyridyl | Ethoxy | (R)-2-amino-1-phenylethanol | 3.2 | Replacement of the 3-chlorophenyl with a 3-pyridyl ring improves potency and adjusts lipophilicity.[8] |

| 3-Chlorophenyl | Propoxy | (R)-2-amino-1-phenylethanol | 8.9 | Longer linkers are generally less tolerated. |

| 3-Chlorophenyl | Ethoxy | (S)-2-amino-1-phenylethanol | >1000 | Stereochemistry of the amine moiety is crucial for activity. |

| 3-Cyanophenyl | Ethoxy | (R)-2-amino-1-phenylethanol | 4.1 | Electron-withdrawing groups on the terminal phenyl ring are well-tolerated. |

Data is illustrative and based on trends reported in the literature.[8][9]

The SAR studies on this series of compounds revealed that modifications to the terminal phenyl ring (R¹), the linker (R²), and the amine moiety (R³) all significantly impact potency and selectivity.[8] Notably, the introduction of a methyl group at the alpha-position of the phenethylamine moiety and the replacement of the 3-chlorophenyl with a 3-pyridyl ring led to a significant enhancement in potency.[8]

Conclusion: A Future Forged in Rational Design

The journey from a conceptual molecular design to a clinically viable drug candidate is long and arduous. However, a deep understanding of synthetic methodologies, coupled with a rigorous and iterative approach to SAR, provides a clear roadmap for navigating this complex landscape. The biaryl benzoic acid scaffold, with its inherent versatility and proven track record, will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics. As our understanding of disease biology deepens and our synthetic toolkit expands, the rational design and synthesis of new biaryl benzoic acid derivatives will play an ever-more critical role in addressing unmet medical needs.

References

-

Gao, Y., et al. (2021). Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. ACS Medicinal Chemistry Letters, 12(9), 1436–1443. [Link]

-

Li, J., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Chemistry Frontiers, 10(20), 5022-5028. [Link]

-

Mandal, S., et al. (2014). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Tetrahedron Letters, 55(30), 4144-4147. [Link]

-

Imanishi, M., et al. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Journal of Medicinal Chemistry, 51(13), 3925–3939. [Link]

-

Imanishi, M., et al. (2008). Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. Journal of Medicinal Chemistry, 51(6), 1925–1944. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Li, C., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(22), 16753–16771. [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Imanishi, M., et al. (2008). Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Highly Potent and Selective Human β3 Adrenergic Receptor Agonists with Good Oral Bioavailability. Part II. Journal of Medicinal Chemistry. [Link]

-

Dai, H., et al. (2021). Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold. Bioorganic & Medicinal Chemistry, 49, 116439. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

-

Hornillos, V., et al. (2013). A Palladium-Catalyzed Direct Cross-Coupling of Aryl Chlorides with a Wide Range of (Hetero)aryl Lithium Compounds. Organic Letters, 15(19), 5114–5117. [Link]

-

Wu, Q., et al. (2021). Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold. European Journal of Medicinal Chemistry, 225, 113801. [Link]

-

Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

-

Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3438. [Link]

-

Reddy, L. V., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(5), 1855–1867. [Link]

-

Glass, M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. The Journal of Organic Chemistry, 88(10), 6529–6535. [Link]

-

Kim, J., et al. (2018). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 23(11), 2949. [Link]

-

Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sci-hub.jp [sci-hub.jp]

A Technical Guide to Determining the Solubility of 4-(3-Fluorophenyl)-3-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive framework for researchers to determine the solubility of 4-(3-Fluorophenyl)-3-methylbenzoic acid, a substituted aromatic carboxylic acid, in various organic solvents. While specific solubility data for this compound is not readily published, this paper outlines the fundamental principles of solubility, provides a rationale for solvent selection, and details a robust, self-validating experimental protocol—the shake-flask method—for accurate solubility measurement. This document is designed to empower scientists in pharmaceutical development and organic chemistry with the theoretical knowledge and practical methodology required to generate reliable solubility profiles.

Introduction: The Significance of Solubility

In drug development, the ability of a compound to dissolve in a solvent is a pivotal physical property.[1] Poor solubility can lead to challenges in formulation, variable absorption, and ultimately, diminished therapeutic effect.[3] this compound, as a molecule of interest, possesses structural features—a carboxylic acid group, a fluorinated phenyl ring, and a methyl group—that create a unique polarity profile, influencing its interaction with different solvents.[4] Understanding its solubility is crucial for applications ranging from reaction chemistry and purification by recrystallization to the development of final drug formulations. This guide provides the necessary tools to systematically evaluate this critical parameter.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility.[5] This means that substances with similar polarities are more likely to be soluble in one another.[6] The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.[6]

Key Molecular Features and Their Impact:

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents like alcohols.[7]

-

Biphenyl and Methyl Groups: The core structure, consisting of two phenyl rings and a methyl group, is predominantly nonpolar and hydrophobic.[5] This large nonpolar component will favor solubility in nonpolar or moderately polar organic solvents.[5][7][8]

-

Fluorine Atom (-F): The electronegative fluorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to its non-fluorinated analog. However, it is a weak hydrogen bond acceptor and does not dramatically increase solubility in protic solvents.

The overall polarity is a balance between the polar carboxylic acid group and the larger, non-polar organic structure. Therefore, it is expected that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents such as alcohols, ketones, and ethers.[5][7][8]

Rationale for Solvent Selection

A systematic approach to solvent selection is critical for building a comprehensive solubility profile. Solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities.

Table 1: Recommended Organic Solvents for Solubility Testing

| Solvent Class | Example Solvents | Rationale for Inclusion | Expected Solubility Trend |

| Protic Polar | Methanol, Ethanol | Capable of hydrogen bonding with the carboxylic acid group. | High |

| Aprotic Polar | Acetone, Acetonitrile | Can accept hydrogen bonds and have significant dipole moments. | Moderate to High |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately polar, can act as hydrogen bond acceptors.[5][7][8] | Moderate |

| Esters | Ethyl Acetate | Possesses both polar (ester group) and nonpolar (alkyl chains) characteristics. | Moderate |

| Chlorinated | Dichloromethane (DCM) | Aprotic and of moderate polarity. | Low to Moderate |

| Hydrocarbons | Toluene, Hexane | Nonpolar solvents, interacting primarily through weak van der Waals forces.[5] | Low |

Experimental Protocol: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[9][10]

Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask protocol.

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of the Suspension: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure equilibrium has been reached.[9] Record the approximate amount added.

-

Solvent Addition: Accurately pipette a known volume of the chosen organic solvent into the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium.[11][12] The time to reach equilibrium can vary, so it is advisable to test multiple time points (e.g., 24h, 48h, 72h) in initial experiments to confirm that the concentration is no longer changing.[9]

-

Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle. To obtain a clear supernatant for analysis, either centrifuge the vial or filter a portion of the solution through a 0.45 µm syringe filter.[12][13] Filtration may lead to underestimation if the compound adsorbs to the filter material, while centrifugation may overestimate if fine particles remain suspended.[13] The choice should be validated.

-

Sample Preparation for Analysis: Immediately after separation, carefully pipette a precise aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method.[1][13][14] A calibration curve must be prepared using standards of known concentrations of this compound to ensure accurate quantification.[15] The concentration of the saturated solution is then calculated by accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table. This allows for easy comparison of the compound's behavior across different solvent classes.

Table 2: Template for Reporting Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) |

| Methanol | Protic Polar | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | Aprotic Polar | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Ester | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | Hydrocarbon | 25 | [Experimental Value] | [Calculated Value] |

| [Other Solvents] | [Class] | 25 | [Experimental Value] | [Calculated Value] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from similar aromatic carboxylic acids, such as benzoic acid, should be used for guidance.

-

Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.[16][17][18] Prolonged or repeated exposure may cause organ damage.[16][18]

-

Precautions: Always handle this compound in a well-ventilated area or fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][18][19] Avoid breathing dust.[16][18] Wash hands thoroughly after handling.[16][18][19]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[16]

Conclusion

This guide provides a robust framework for determining the solubility of this compound in organic solvents. By combining a strong theoretical understanding with a validated experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. The presented shake-flask method, coupled with HPLC analysis, represents a self-validating system that ensures the scientific integrity of the results.

References

- Vertex AI Search. (2023). Solubility of Organic Compounds.

- Institute of Science, Nagpur.

- ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Redox. (2022).

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- CK-12 Foundation. (2023). Physical Properties of Carboxylic Acids.

- Fisher Scientific. (2012).

- ResearchGate. (n.d.). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Unknown.

- PubChem. (n.d.). 4-Methyl-3-(trifluoromethyl)benzoic acid.

- PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- OpenStax. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement.

- Chem-Impex. (n.d.). 4-Fluoro-3-methylbenzoic acid.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- AAT Bioquest. (2022).

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Sigma-Aldrich. (2024).

- ResearchGate. (n.d.).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- Nature Communications. (2020).

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ResearchGate. (n.d.). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- YouTube. (2023). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone.

- Echemi. (2023).

- Knowledge UChicago. (2021).

- Alpha Resources. (2021).

- Daikin Chemicals. (2018).

- Wikipedia. (n.d.). m-Toluic acid.

- NIST. (n.d.). Benzoic acid, 4-methyl-.

- Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ChemBK. (n.d.). 4-Methylbenzoic acid.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. sciforum.net [sciforum.net]

- 4. chemimpex.com [chemimpex.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. enamine.net [enamine.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. daikinchemicals.com [daikinchemicals.com]

- 16. redox.com [redox.com]

- 17. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

X-ray crystallography of substituted biphenyl carboxylic acids

An In-Depth Technical Guide to the X-ray Crystallography of Substituted Biphenyl Carboxylic Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theory, practice, and nuanced challenges associated with determining the three-dimensional structures of substituted biphenyl carboxylic acids using single-crystal X-ray diffraction. Moving beyond rote protocols, this document emphasizes the causality behind experimental decisions, offering field-proven insights to navigate the complexities inherent to this important class of molecules.

The Structural Dichotomy: Understanding the Molecule

Substituted biphenyl carboxylic acids present a fascinating crystallographic challenge rooted in their dual structural nature. Success in structure determination begins with a firm grasp of the two key motifs that govern their solid-state behavior: the conformationally flexible biphenyl core and the rigidly predictable carboxylic acid dimer.

-

The Biphenyl Core and Rotational Freedom: The central C-C single bond connecting the two phenyl rings is not a fixed pivot. Rotation around this bond gives rise to a spectrum of conformations, defined by the torsion angle. In the gas phase, biphenyl itself adopts a twisted conformation with a torsion angle of approximately 45° to minimize steric repulsion between the ortho-hydrogens.[1][2] In the crystalline state, however, this angle is highly sensitive to the influence of intermolecular interactions and the steric demands of substituents.[1][3] The energy barrier to rotation is relatively low, meaning that multiple conformations can be energetically accessible, often leading to polymorphism or conformational disorder within the crystal lattice.[4][5] Ortho-substituents dramatically increase the rotational barrier, potentially leading to stable, resolvable atropisomers whose chirality is a direct result of hindered rotation.[2]

-

The Carboxylic Acid and Supramolecular Control: In stark contrast to the flexible core, the carboxylic acid functional group is a powerful and reliable director of crystal packing. It almost invariably forms a robust, planar, centrosymmetric hydrogen-bonded dimer with a neighboring molecule.[6][7] This supramolecular synthon is one of the most predictable interactions in crystal engineering.[8] Understanding this dominant interaction is crucial, as it effectively creates a larger, more rigid building block around which the more flexible biphenyl moieties must arrange themselves.

The Path to a Diffracting Crystal: Strategy and Causality

The rate-limiting step in any crystallographic analysis is obtaining a high-quality single crystal suitable for diffraction. For biphenyl carboxylic acids, this requires a strategy that balances the solubility imparted by the organic framework with the ordering influence of the hydrogen-bonding groups.

Solvent Selection: A Balancing Act

The choice of solvent is the most critical parameter. The ideal solvent will dissolve the compound when heated but allow it to become supersaturated and crystallize slowly upon cooling.

-

Polar, Protic Solvents (e.g., Ethanol, Methanol, Acetic Acid): These solvents can effectively solvate the carboxylic acid group, potentially disrupting the formation of the crucial hydrogen-bonded dimer in solution. However, they are often excellent at dissolving the compound. A common technique is to dissolve the compound in a minimal amount of a hot alcohol and then slowly add a less-polar anti-solvent like water to induce crystallization.[9][10]

-

Polar, Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These are often good starting points. They provide sufficient polarity to dissolve the molecule without directly competing for the carboxylic acid's hydrogen bonds.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Generally, these are poor solvents unless the biphenyl core is heavily substituted with lipophilic groups. They are more commonly used as anti-solvents in layering techniques.

Crystallization Methodologies

There are no universal techniques, and experimentation is key.[11] Slow, controlled growth is paramount to avoid twinning or aggregation.[11]

| Method | Description | Causality & Rationale for Biphenyl Carboxylic Acids |

| Slow Evaporation | The solvent is allowed to evaporate slowly from a loosely covered vial, gradually increasing the solute concentration to the point of crystallization. | Simple and often effective. Best with solvents of moderate volatility (e.g., ethanol/water, toluene). Very volatile solvents like acetone or DCM may evaporate too quickly, leading to poor quality microcrystals.[11] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a "reservoir" of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization. | This is a highly controlled method that often yields the best crystals. A common setup is dissolving the compound in THF or acetone and using hexane or ether as the anti-solvent in the reservoir. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface as the solvents diffuse into one another. | An excellent method for compounds that are sparingly soluble. For example, a solution in dichloromethane can be layered with hexane. |

| Thermal Gradient | A saturated solution is slowly cooled over hours or days. A programmable heating block or a simple Dewar flask can be used to control the cooling rate. | This method leverages the temperature dependence of solubility and is highly reproducible. Slow cooling is essential to allow molecules sufficient time to organize into a well-ordered lattice. |

Protocol 1: Vapor Diffusion Crystallization

-

Preparation: Dissolve 5-10 mg of the purified substituted biphenyl carboxylic acid in 0.5 mL of a suitable solvent (e.g., acetone) in a small, narrow vial (e.g., a 2 mL HPLC vial).

-

Reservoir Setup: Add 2-3 mL of a volatile anti-solvent (e.g., hexane) to a larger glass jar or beaker.

-

Incubation: Place the open vial containing the compound solution inside the larger jar. Ensure the solvent levels are such that the reservoir cannot spill into the vial.

-

Sealing: Seal the larger jar tightly with a lid or parafilm. Store in a vibration-free location at a constant temperature.

-

Monitoring: Crystals should appear within a few days to a week. Do not disturb the setup until well-formed crystals of 0.1-0.3 mm are observed.[11]

From Crystal to Data: The Diffraction Experiment